2-(5-chlorobenzofuran-3-yl)acetic Acid
Description
Properties
IUPAC Name |
2-(5-chloro-1-benzofuran-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c11-7-1-2-9-8(4-7)6(5-14-9)3-10(12)13/h1-2,4-5H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRPWQDAQRNRGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CO2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001301976 | |
| Record name | 5-Chloro-3-benzofuranacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001301976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26286-66-8 | |
| Record name | 5-Chloro-3-benzofuranacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26286-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-benzofuranacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001301976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of appropriate precursors under specific conditions to form the benzofuran core, followed by chlorination and subsequent acetic acid substitution .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. Techniques such as free radical cyclization and proton quantum tunneling have been developed to construct complex benzofuran rings with fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Chlorobenzofuran-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that benzofuran derivatives, including 2-(5-chlorobenzofuran-3-yl)acetic acid, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains . The presence of the chlorine atom in this compound may enhance its reactivity and biological activity compared to other benzofuran derivatives.
Antiviral Potential
Recent investigations have focused on the antiviral potential of benzofuran derivatives against SARS-CoV-2. Molecular docking studies suggest that compounds related to 2-(5-chlorobenzofuran-3-yl)acetic acid may bind effectively to key viral proteins such as the main protease and RNA-dependent RNA polymerase, indicating their potential as therapeutic agents against COVID-19 .
Antiviral Activity Against SARS-CoV-2
A study synthesized a series of benzofuran-based compounds and evaluated their binding affinities against SARS-CoV-2 proteins using molecular docking techniques. Among the synthesized derivatives, several demonstrated strong binding affinities comparable to FDA-approved antiviral drugs like remdesivir and lopinavir. The results highlighted the potential of these compounds as candidates for further development into antiviral therapies .
Antimicrobial Properties
In another research effort, derivatives of benzofuran were tested for their antimicrobial efficacy. The results indicated that certain structural modifications could significantly enhance antibacterial activity, suggesting that 2-(5-chlorobenzofuran-3-yl)acetic acid might also possess similar properties due to its unique structure .
Mechanism of Action
The mechanism of action of 2-(5-chlorobenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interfere with cellular processes such as DNA replication, protein synthesis, and enzyme activity. For example, its anti-tumor activity may result from the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
2-(5-Fluorobenzofuran-3-yl)acetic Acid
- Molecular Formula : C₁₀H₇FO₃
- Molecular Weight : 194.16 g/mol
- Substituents : Fluorine at the 5-position, acetic acid at the 3-position.
- Key Differences: The electronegative fluorine atom (vs. No crystal structure data is provided in the evidence, but fluorinated analogs often exhibit distinct hydrogen-bonding patterns compared to chlorinated derivatives .
2-(5-Methyl-1-benzofuran-3-yl)acetic Acid
- Molecular Formula : C₁₁H₁₀O₃
- Molecular Weight : 190.19 g/mol
- Substituents : Methyl group at the 5-position, acetic acid at the 3-position.
- Structural Insights: The methyl group introduces steric bulk but lacks the electron-withdrawing effects of halogens. Crystallographic data reveals planar benzofuran rings and intermolecular O–H⋯O hydrogen bonds forming dimeric structures .
2-(5-Chloro-4,6-dimethyl-1-benzofuran-3-yl)acetic Acid
- Molecular Formula : C₁₃H₁₁ClO₃
- Molecular Weight : 262.68 g/mol (calculated from formula in ).
- Substituents : Chlorine at the 5-position, methyl groups at 4- and 6-positions, acetic acid at the 3-position.
- Key Differences: The additional methyl groups increase steric hindrance, which may reduce crystallinity or solubility compared to the parent 5-chloro derivative. No explicit synthesis or bioactivity data is provided in the evidence, but dimethyl substitutions are known to modulate metabolic stability .
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid
- Molecular Formula : C₁₂H₁₁FO₃S
- Molecular Weight : 254.27 g/mol .
- Substituents : Fluorine at the 5-position, methylsulfanyl at the 3-position, methyl at the 7-position.
- Structural Insights :
Data Tables
Table 1. Structural and Molecular Comparison
*Calculated based on molecular formula.
Biological Activity
2-(5-Chlorobenzofuran-3-yl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
The chemical structure of 2-(5-chlorobenzofuran-3-yl)acetic acid features a benzofuran moiety substituted with a chlorine atom at the 5-position and an acetic acid functional group. The synthesis of this compound has been explored in various studies, often involving multi-step organic reactions to achieve high yields and purity.
Anticancer Properties
Research indicates that benzofuran derivatives, including 2-(5-chlorobenzofuran-3-yl)acetic acid, exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
- Case Study : A study highlighted the effectiveness of benzofuran derivatives in inhibiting the growth of malignant cells, suggesting that 2-(5-chlorobenzofuran-3-yl)acetic acid could be a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
Benzofuran derivatives are also noted for their antimicrobial properties:
- In Vitro Studies : In vitro tests demonstrated that these compounds possess activity against a range of bacterial strains, indicating potential use as antimicrobial agents .
- Comparative Analysis : A comparative study showed that certain derivatives exhibited stronger antimicrobial effects than standard antibiotics, suggesting their potential role in treating resistant infections .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between 2-(5-chlorobenzofuran-3-yl)acetic acid and various biological targets. These studies provide insights into the binding affinity and specificity of the compound:
| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| Main Protease | -9.5 | Hydrogen Bonds |
| Spike Glycoprotein | -8.7 | Pi-Pi Interactions |
| RdRp | -7.8 | Hydrophobic Contacts |
These results indicate that 2-(5-chlorobenzofuran-3-yl)acetic acid may effectively inhibit key proteins involved in viral replication and tumor growth .
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for assessing the drug-likeness of compounds. Preliminary ADMET analysis suggests:
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-(5-chlorobenzofuran-3-yl)acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via base hydrolysis of ester precursors. For example, ethyl 2-(5-chloro-3-substituted-benzofuran-2-yl)acetate derivatives are refluxed with aqueous KOH/MeOH (1:1 v/v) for 5 hours, followed by acidification with HCl to precipitate the carboxylic acid . Key optimization parameters include:
- Reagent ratio : Excess KOH (1.2–1.5 equivalents) ensures complete hydrolysis.
- Purification : Column chromatography (ethyl acetate) yields >80% purity.
- Crystallization : Slow evaporation from benzene or chloroform produces single crystals for X-ray analysis .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths (e.g., C–O: 1.214–1.380 Å), angles (e.g., C–C–C: 117–124°), and intermolecular interactions (e.g., O–H⋯O hydrogen bonds with d = 1.84 Å) .
- FT-IR : Confirms carboxylic acid O–H stretching (~2500–3300 cm⁻¹) and C=O absorption (~1700 cm⁻¹).
- NMR : ¹H NMR signals for the acetic acid moiety appear at δ 3.6–3.8 ppm (CH₂) and δ 12–13 ppm (COOH) .
Advanced Research Questions
Q. How do substituents on the benzofuran core influence solid-state packing and intermolecular interactions?
- Methodological Answer : Substituents like chlorine at the 5-position alter crystal packing via:
-
Hydrogen bonding : Carboxylic acid dimers form centrosymmetric O–H⋯O interactions (Table 1) .
-
π–π stacking : Benzofuran rings exhibit slipped-parallel interactions (interplanar distance: 3.38 Å, slippage: 0.91 Å) .
-
C–H⋯π interactions : Cyclohexyl or methyl groups engage with aromatic systems (e.g., C–H⋯Cg distances: 2.75–3.05 Å) .
Table 1 : Key Intermolecular Interactions in Benzofuran Derivatives
Interaction Type Distance (Å) Angle (°) Reference O–H⋯O (dimer) 1.84 176 C–H⋯O 2.42 145 π–π stacking 3.38 –
Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data, such as bond length discrepancies?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) validates crystallographic
- Geometry optimization : Matches experimental bond lengths (e.g., C–Cl: 1.73 Å vs. 1.72 Å calculated) .
- Thermochemical accuracy : Atomization energy deviations <2.4 kcal/mol when exact exchange terms are included .
- Electron density maps : Identify regions of high Δρ (e.g., ±0.16 e Å⁻³) to refine hydrogen atom positions .
Q. What strategies mitigate challenges in crystallizing 2-(5-chlorobenzofuran-3-yl)acetic acid derivatives?
- Methodological Answer :
- Solvent selection : Non-polar solvents (benzene, chloroform) reduce solubility and promote slow nucleation .
- Temperature control : Crystallization at 173 K minimizes thermal motion, improving diffraction quality .
- Additives : Trace acetic acid enhances dimer stability via hydrogen bonding .
Data Interpretation & Conflict Resolution
Q. How should researchers address inconsistencies between spectroscopic and crystallographic data?
- Methodological Answer :
- Cross-validation : Compare NMR/IR functional group assignments with X-ray bond lengths (e.g., C=O at 1.21 Å in X-ray vs. 1700 cm⁻¹ in IR) .
- Dynamic effects : NMR captures solution-phase conformers, while crystallography shows static solid-state structures. Use variable-temperature NMR to assess flexibility .
- Refinement software : Programs like SHELXL2014 resolve hydrogen atom positions (R-factor <0.05) when spectroscopic data is ambiguous .
Experimental Design Considerations
Q. What controls are essential when evaluating the biological activity of 2-(5-chlorobenzofuran-3-yl)acetic acid analogs?
- Methodological Answer :
- Positive controls : Use established benzofuran-based antimicrobials (e.g., derivatives from ).
- Solvent controls : Account for DMSO/ethanol effects on cell viability.
- Structural analogs : Compare chlorinated vs. methyl/cyclohexyl variants to isolate electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
